Esbuphon
Description
Esbuphon (Norfenefrine hydrochloride) is a synthetic adrenergic agonist primarily used for its α-adrenergic activity. Its molecular formula is C₈H₁₁NO₂·HCl, with a molecular weight of 189.64 g/mol and a CAS registry number of 15308-34-6 . Structurally, it consists of a phenethylamine backbone with hydroxyl and amino substituents, forming 3-(2-amino-1-hydroxyethyl)phenol hydrochloride. Key physicochemical properties include:
- Melting Point: 159–160°C
- Solubility: Freely soluble in water
- UV Absorption: λmax at 274 nm (E¹%₁cm = 91.21) .
Therapeutically, this compound is utilized under trade names such as Coritat, Zondel, and Molycor-R for conditions requiring vasoconstriction or blood pressure modulation . Its mechanism involves direct stimulation of α-adrenergic receptors, leading to peripheral vasoconstriction and increased systemic vascular resistance .
Properties
IUPAC Name |
[2-hydroxy-2-(3-hydroxyphenyl)ethyl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMFSWZUAWKDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(C[NH3+])O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
536-21-0 (Parent) | |
| Record name | Norfenefrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
189.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4779-94-6 | |
| Record name | Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4779-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfenefrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Esbuphon typically involves a multi-step process. One common method starts with the preparation of the core structure through a series of organic reactions. These reactions often include:
Friedel-Crafts acylation: This step involves the acylation of an aromatic ring using an acid chloride in the presence of a Lewis acid catalyst like aluminum trichloride.
Reduction: The acylated product is then reduced to form the desired intermediate.
Substitution Reactions: Various substituents are introduced to the core structure through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous flow reactors: These reactors allow for better control over reaction conditions and can handle large volumes of reactants.
Catalysts: The use of efficient catalysts to speed up the reactions and improve selectivity.
Purification Techniques: Advanced purification methods such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Esbuphon undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Esbuphon has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: this compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Esbuphon involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which this compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Phenylephrine
Phenylephrine (C₉H₁₃NO₂, CAS 61-76-7) is a structurally related α₁-adrenergic agonist. Notably, Esbuphon is identified as Phenylephrine Impurity A, highlighting their close structural relationship .
Structural and Functional Differences :
| Property | This compound (Norfenefrine HCl) | Phenylephrine (Hydrochloride) |
|---|---|---|
| Molecular Formula | C₈H₁₁NO₂·HCl | C₉H₁₃NO₂·HCl |
| Substituent | Aminoethyl group | Methylaminoethyl group |
| Receptor Selectivity | Broad α-adrenergic activity | Selective α₁-adrenergic agonist |
| Melting Point | 159–160°C | 168–172°C |
| Therapeutic Use | Vasoconstriction, hypotension | Nasal decongestion, hypotension |
The methyl group in Phenylephrine enhances α₁-receptor selectivity and potency compared to this compound’s non-methylated amino group. This difference reduces this compound’s receptor specificity, making it less potent in nasal decongestion but useful in broader cardiovascular applications .
Regulatory Implications :
This compound’s presence as an impurity in Phenylephrine necessitates strict quality control during synthesis. The European Chemicals Agency’s Read-Across Assessment Framework (RAAF) evaluates such structural analogs for shared toxicity profiles, requiring manufacturers to limit this compound levels in Phenylephrine formulations .
(+)-Norphenylephrine Hydrochloride
(+)-Norphenylephrine hydrochloride (CAS 636-87-3) is the enantiomer of this compound. While both share the molecular formula C₈H₁₁NO₂·HCl, their stereochemical configurations lead to divergent pharmacological behaviors .
Key Comparisons :
| Property | This compound (Racemic Mix) | (+)-Norphenylephrine HCl |
|---|---|---|
| Stereochemistry | Racemic (dl-form) | Single enantiomer (dextrorotatory) |
| Bioactivity | Moderate α-agonist activity | Higher receptor affinity |
| Therapeutic Use | Broad applications | Research-focused applications |
The (+)-enantiomer exhibits superior receptor binding due to stereospecific interactions with adrenergic receptors, though it is less commonly used clinically .
Pharmacological Efficacy
- This compound: Demonstrates 50–60% vasopressor efficacy relative to norepinephrine in preclinical models, with a plasma half-life of 2–3 hours .
- Phenylephrine : Achieves 90% α₁-receptor activation at therapeutic doses, making it 2–3× more potent than this compound in targeted vasoconstriction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
